molecular formula C30H34O7 B2377384 1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one CAS No. 202526-53-2

1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one

Cat. No.: B2377384
CAS No.: 202526-53-2
M. Wt: 506.595
InChI Key: CPWWQVCCRBAKMX-KGEPYIRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one" is a complex organic molecule known for its diverse functionalities and applications in various scientific fields. This compound features multiple hydroxy groups and an intricate carbon framework, contributing to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with simple aromatic compounds, such as benzofuran derivatives, which undergo various functional group transformations.

  • Prenylation: : The incorporation of the trimethyldodeca-2,6,10-trienyl group typically involves prenylation reactions, which can be carried out using reagents like prenyl bromide in the presence of a base.

  • Cyclization: : Key cyclization steps might be necessary to form the benzofurochromen core, often utilizing acid or base catalysis.

Industrial Production Methods

The industrial production might involve optimizing the reaction conditions to achieve higher yields and purity. Scaling up these reactions often requires advanced reactor designs and continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can yield dihydro or tetrahydro derivatives, modifying the aromatic ring's electronic properties.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, allowing further functionalization of the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

  • Substitution: : Reagents like halogens, sulfonyl chlorides, or nitro compounds are used under various conditions.

Major Products

  • Oxidation may yield quinone derivatives.

  • Reduction could produce dihydro or tetrahydro compounds.

  • Substitution reactions can introduce a range of functional groups like halogens or sulfonates.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : The compound serves as a key intermediate in synthesizing more complex organic structures.

  • Study of Reaction Mechanisms: : It provides insights into reaction pathways and mechanisms due to its multifunctional nature.

Biology

  • Enzyme Inhibition Studies: : It is used to study enzyme inhibition, particularly those involved in hydroxylation and prenylation reactions.

  • Antioxidant Research: : Due to its multiple hydroxy groups, it is investigated for its potential antioxidant properties.

Medicine

  • Drug Development: : The compound's structural features are explored in designing novel therapeutic agents, particularly in oncology and infectious diseases.

  • Pharmacological Studies: : It aids in understanding the pharmacokinetics and pharmacodynamics of potential drugs.

Industry

  • Material Science: : Used in developing advanced materials with specific electronic or optical properties.

  • Agricultural Chemicals: : It is studied for its potential use in formulating new pesticides or growth regulators.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Enzyme Interaction: : It binds to specific enzyme active sites, inhibiting their activity or altering their function.

  • Redox Reactions: : Its hydroxy groups participate in redox reactions, modulating the cellular redox state.

  • Signal Transduction: : It can influence cellular signaling pathways by interacting with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8,10a-Tetrahydroxy-[1]benzofuro[3,2-b]chromen-11-one: : Lacks the trimethyldodeca-2,6,10-trienyl group.

  • 5a-Prenyl-[1]benzofuro[3,2-b]chromen-11-one: : Contains the prenyl group but fewer hydroxy groups.

  • 8-Hydroxy-[1]benzofuro[3,2-b]chromen-11-one: : A simpler analog with only one hydroxy group.

Uniqueness

The presence of multiple hydroxy groups and the trimethyldodeca-2,6,10-trienyl moiety confer unique chemical reactivity and biological activity to this compound, setting it apart from its analogs. Its complex structure makes it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1,3,8,10a-tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O7/c1-18(2)7-5-8-19(3)9-6-10-20(4)13-14-29-23-12-11-21(31)16-25(23)37-30(29,35)28(34)27-24(33)15-22(32)17-26(27)36-29/h7,9,11-13,15-17,31-33,35H,5-6,8,10,14H2,1-4H3/b19-9+,20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWWQVCCRBAKMX-KGEPYIRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(C=C(C=C4O2)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(C=C(C=C4O2)O)O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.